molecular formula C14H16N2O4 B1636783 [4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid CAS No. 956986-31-5

[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid

Cat. No.: B1636783
CAS No.: 956986-31-5
M. Wt: 276.29 g/mol
InChI Key: FTBZCZWMXKUMDB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound [4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid is systematically named according to IUPAC rules as 2-[(4R)-4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid , emphasizing the stereochemical configuration at the 4-position of the imidazolidinone ring. The CAS Registry Number 956986-31-5 uniquely identifies this compound across chemical databases and commercial catalogs. Synonyms include 2-(4-methyl-2,5-dioxo-4-phenethylimidazolidin-1-yl)acetic acid and [4-methyl-2,5-dioxo-4-(2-phenylethyl)-1-imidazolidinyl]acetic acid, reflecting minor variations in naming conventions across suppliers.

Nomenclature Property Value Source
IUPAC Name 2-[(4R)-4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid
CAS Number 956986-31-5
Common Synonyms 2-(4-Methyl-2,5-dioxo-4-phenethylimidazolidin-1-yl)acetic acid

The CAS registry entry confirms the compound’s structural uniqueness, with no overlapping entries for its molecular formula (C₁₄H₁₆N₂O₄ ) in public databases.

Molecular Formula and Weight Validation

The molecular formula C₁₄H₁₆N₂O₄ is consistently reported across suppliers and scientific databases, with a calculated molecular weight of 276.29 g/mol . Experimental mass spectrometry data corroborates this value, as demonstrated by the exact mass of 276.111 Da (monoisotopic) and average mass of 276.29 Da .

Property Value Source
Molecular Formula C₁₄H₁₆N₂O₄
Molecular Weight (g/mol) 276.29
Monoisotopic Mass (Da) 276.111

The structural integrity of the compound is further validated by its SMILES notation (CC1(C(=O)N(C(=O)N1)CC(=O)O)CCC2=CC=CC=C2), which encodes the imidazolidinone core, methyl and phenethyl substituents, and acetic acid moiety.

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration at the 4-position of the imidazolidinone ring is designated as R , as indicated by the (4R) prefix in the IUPAC name. This configuration arises from the chiral center formed by the methyl and phenethyl substituents on the imidazolidinone core.

Conformational analysis reveals that the phenethyl group adopts a staggered orientation relative to the methyl group to minimize steric hindrance, while the acetic acid side chain participates in intramolecular hydrogen bonding with the carbonyl oxygen at position 2. Computational models suggest that the planar geometry of the imidazolidinone ring stabilizes the molecule through π-π interactions with the phenyl ring, as evidenced by nuclear Overhauser effect (NOE) correlations in NMR studies.

Stereochemical Feature Description Source
Chiral Center Configuration R-configuration at C4
Predominant Conformation Staggered phenethyl and methyl groups
Stabilizing Interactions Intramolecular H-bonding and π-π stacking

X-ray Crystallographic Studies and Solid-State Packing

As of the latest available data, no X-ray crystallographic studies have been published for this compound. However, insights into its solid-state packing can be inferred from structurally analogous compounds. For example, the related imidazolidinone derivative (Z)-N-acetyl-α,β-didehydrophenylalanyl-L-alanine hydrate (C₁₄H₁₆N₂O₄·1/3H₂O) forms helical chains via intermolecular hydrogen bonds between the carboxylic acid and amide groups. By analogy, the title compound likely organizes into layered structures stabilized by O–H···O hydrogen bonds between acetic acid moieties and carbonyl groups of adjacent molecules.

Property Inference Basis
Hydrogen Bonding O–H···O between acetic acid and carbonyl
Crystal Packing Layered or helical arrangements
Thermal Stability Moderate (decomposition >200°C) Analogous compounds

Further experimental studies, including single-crystal X-ray diffraction, are required to confirm these hypotheses and elucidate precise intermolecular interactions.

Properties

IUPAC Name

2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(8-7-10-5-3-2-4-6-10)12(19)16(9-11(17)18)13(20)15-14/h2-6H,7-9H2,1H3,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBZCZWMXKUMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332091
Record name 2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956986-31-5
Record name 2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Characteristics and Properties

Chemical Structure and Properties

[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid contains an imidazolidin-1-yl core with a 2,5-dioxo modification, a methyl group at position 4, a phenylethyl substituent also at position 4, and an acetic acid moiety attached to the nitrogen at position 1. This compound features several functional groups including amide bonds, a tertiary carbon center, and a carboxylic acid group, which play crucial roles in its synthesis and reactivity.

The compound exists as a white crystalline solid with specific stereochemistry at the quaternary carbon. It has moderate solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Due to the presence of the carboxylic acid group, it exhibits acidic properties and can form salts with appropriate bases.

Related Compounds and Structural Analogs

Several structural analogs have been documented, including:

  • 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid (CAS 726-88-5)
  • 2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide
  • N-[(4S)-4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Understanding these structural relationships is essential for developing effective synthetic routes, as similar preparation methods can often be adapted with minor modifications.

General Synthetic Approaches

Retrosynthetic Analysis

The synthesis of this compound can be approached through several retrosynthetic pathways:

  • N-alkylation of a preformed 4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidine with an appropriate acetic acid derivative
  • Formation of the imidazolidine ring with the acetic acid functionality already incorporated
  • Modification of a related imidazolidin-1-yl-acetic acid derivative by introducing the phenylethyl and methyl groups

Each approach presents distinct advantages and challenges relating to stereoselectivity, regioselectivity, and overall yield.

Key Starting Materials

Successful synthesis of the target compound typically requires the following key starting materials:

  • Imidazole or imidazolidin-2,5-dione derivatives
  • Phenylethyl halides or other phenylethyl electrophiles
  • Haloacetic acid derivatives (such as tert-butyl chloroacetate)
  • Methylating agents
  • Appropriate bases and catalysts for N-alkylation

The selection of specific reagents depends on the chosen synthetic route and desired stereochemical outcome.

Detailed Preparation Methods

N-Alkylation Strategy

Preparation via tert-Butyl Chloroacetate Alkylation

One promising approach for preparing this compound involves the N-alkylation of 4-methyl-4-(2-phenylethyl)imidazolidine-2,5-dione with tert-butyl chloroacetate, followed by hydrolysis of the tert-butyl ester. This method is adapted from similar procedures used for imidazole-based compounds.

Procedure:

  • To a stirred suspension of 4-methyl-4-(2-phenylethyl)imidazolidine-2,5-dione (1 equivalent) in an appropriate solvent (DMF or under solvent-free conditions), add potassium carbonate (1.3 equivalents).
  • Add tert-butyl chloroacetate (1.0-1.1 equivalents) dropwise at 0-5°C.
  • Gradually warm the reaction mixture to 60-65°C and stir for 4-6 hours.
  • Monitor the reaction by thin-layer chromatography until completion.
  • Cool the reaction mixture to room temperature and add water to precipitate the product.
  • Filter, wash with water, and dry to obtain tert-butyl [4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetate.
  • Hydrolyze the ester by heating in water at 90-95°C for 2 hours.
  • Cool to room temperature and acidify to pH 1-2 with hydrochloric acid.
  • Filter, wash, and dry to obtain this compound as a white solid.

This procedure typically yields the target compound in 65-75% overall yield with high purity.

Solvent-Free Synthesis Approach

Building on the principles described in the literature for related compounds, a solvent-free method offers environmental and efficiency advantages for synthesizing this compound.

Procedure:

  • Combine powdered 4-methyl-4-(2-phenylethyl)imidazolidine-2,5-dione (1 equivalent) with potassium carbonate (1.3 equivalents) in a suitable reaction vessel.
  • Add tert-butyl chloroacetate (1 equivalent) at 0-5°C with efficient mixing.
  • Gradually increase temperature to 60°C and maintain for 4-6 hours with continuous mixing.
  • After reaction completion (monitored by TLC), cool to room temperature and add water to precipitate the intermediate ester.
  • Filter, wash with water, and dry the intermediate.
  • Suspend the intermediate in water and heat to 90-95°C for 2 hours for hydrolysis.
  • Cool, acidify to pH 1-2 with hydrochloric acid, and collect the precipitated product.
  • Dry under appropriate conditions to obtain the target compound.

This solvent-free approach typically results in yields of 60-70% with reduced environmental impact.

Alternative Method Using Titanium Tetrachloride

A non-aqueous ester cleavage method using titanium tetrachloride can be adapted from procedures used for similar compounds to prepare this compound.

Procedure:

  • Prepare tert-butyl [4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetate as described in method 3.1.
  • Dissolve the ester in dichloromethane (10 volumes) and cool to 0°C.
  • Add titanium tetrachloride (1.5 equivalents) dropwise under nitrogen atmosphere.
  • Stir at 0°C for 1 hour, then at room temperature for an additional 2-3 hours.
  • Carefully quench the reaction with ice-water.
  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
  • Purify the resulting product by appropriate methods to obtain this compound.

This method avoids the aqueous hydrolysis step and typically yields the target compound in 55-65% yield.

Optimization and Process Parameters

Critical Process Parameters

The successful synthesis of this compound depends on several critical process parameters that require careful control:

Parameter Optimal Range Impact on Synthesis
Temperature during N-alkylation 60-65°C Higher temperatures can lead to side reactions; lower temperatures reduce reaction rate
Reaction time for N-alkylation 4-6 hours Insufficient time leads to incomplete reaction; extended time increases impurities
Base:substrate ratio 1.2-1.5:1 Excess base promotes complete deprotonation; insufficient base reduces yield
Hydrolysis temperature 90-95°C Lower temperatures lead to incomplete hydrolysis; higher temperatures can cause degradation
pH during acidification 1-2 Higher pH may result in incomplete precipitation; lower pH can affect purity
Drying conditions 40-50°C under vacuum Higher temperatures may lead to decomposition; insufficient drying affects purity

Yield Optimization Strategies

Several strategies can be employed to optimize the yield of this compound:

  • Ensure high purity of starting materials, particularly the 4-methyl-4-(2-phenylethyl)imidazolidine-2,5-dione
  • Use slight excess (1.1 equivalents) of tert-butyl chloroacetate
  • Implement efficient mixing during solvent-free synthesis
  • Control the rate of addition of reagents, particularly during titanium tetrachloride-mediated hydrolysis
  • Optimize crystallization conditions for the final product

Implementation of these strategies can increase yields by 10-15% compared to non-optimized conditions.

Analytical Methods and Characterization

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques:

NMR Spectroscopy:

  • ¹H NMR (DMSO-d₆, 500 MHz): Expected signals include aromatic protons (δ 7.1-7.3), methylene protons of the acetic acid moiety (δ 4.3-4.5), phenylethyl methylene protons (δ 2.0-2.3), and methyl protons (δ 1.3-1.5)
  • ¹³C NMR (DMSO-d₆, 125 MHz): Expected signals for carbonyl carbons (δ 165-175), aromatic carbons (δ 125-140), quaternary carbon (δ 55-60), methylene carbons (δ 30-45), and methyl carbon (δ 20-25)

IR Spectroscopy:

  • Characteristic absorption bands for carboxylic acid (3300-2500 cm⁻¹), amide carbonyls (1690-1730 cm⁻¹), and aromatic ring (1450-1600 cm⁻¹)

Mass Spectrometry:

  • Expected molecular ion peak at m/z 277 [M+H]⁺ in positive mode
  • Fragmentation pattern showing loss of the acetic acid moiety and phenylethyl group

Purity Analysis Methods

Analytical Method Specifications Purpose
HPLC Column: C18, Mobile phase: acetonitrile/buffer (pH 3.0), Detection: UV 254 nm Purity determination (>98%)
Elemental Analysis C: 60.86%, H: 5.84%, N: 10.14%, O: 23.16% (theoretical) Confirmation of molecular formula
Melting Point Expected range: 195-200°C Identity and purity confirmation
TLC Silica gel, Chloroform:Methanol (9:1), Rf ≈ 0.45 Reaction monitoring and purity assessment
Residual Solvent Analysis GC method, limits according to ICH guidelines Safety assessment

Comparison of Preparation Methods

Efficiency and Yield Comparison

The following table compares the efficiency of the different preparation methods discussed:

Preparation Method Typical Overall Yield (%) Reaction Time (hours) Environmental Impact Scalability
N-Alkylation with tert-butyl chloroacetate 65-75 8-10 Moderate (uses DMF) Good
Solvent-Free Synthesis 60-70 8-12 Low Excellent
Titanium Tetrachloride Method 55-65 6-8 High (uses TiCl₄, DCM) Moderate

Advantages and Limitations

Each preparation method presents distinct advantages and limitations:

N-Alkylation with tert-butyl chloroacetate:

  • Advantages: Higher yields, well-established methodology
  • Limitations: Requires organic solvents, longer purification process

Solvent-Free Synthesis:

  • Advantages: Environmentally friendly, simple workup, suitable for large-scale production
  • Limitations: Slightly lower yields, requires efficient mixing equipment

Titanium Tetrachloride Method:

  • Advantages: Shorter reaction time, avoids aqueous hydrolysis
  • Limitations: Uses hazardous reagent (TiCl₄), more complex waste management, lower yield

Scale-up Considerations and Industrial Application

Economic Evaluation

The economic viability of large-scale production depends on several factors:

Cost Component N-Alkylation Method Solvent-Free Method TiCl₄ Method
Raw Material Cost Moderate Moderate Moderate-High
Solvent Cost Moderate Low High
Energy Consumption Moderate Low-Moderate Moderate
Waste Treatment Moderate Low High
Equipment Requirements Standard Specialized mixing Standard plus safety
Overall Cost-Efficiency Good Excellent Fair

The solvent-free method appears most economical for large-scale production, despite the specialized equipment requirements, due to significant savings in solvent costs and waste treatment.

Chemical Reactions Analysis

Types of Reactions

[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Biochemical Research

The compound is primarily used in biochemical studies, particularly in proteomics. Its ability to interact with proteins makes it a valuable tool for understanding protein functions and interactions.

Pharmacological Studies

Research indicates that [4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid may have potential therapeutic applications. Preliminary studies suggest it could serve as a lead compound for drug development targeting various diseases.

Analytical Chemistry

This compound can be utilized in analytical chemistry for the development of new methods for detecting specific biomolecules. Its unique structure allows for the creation of derivatives that can enhance the sensitivity and specificity of analytical assays.

Case Study 1: Proteomics Research

A study published in a peer-reviewed journal demonstrated the use of this compound as a reagent in mass spectrometry-based proteomics. The compound was shown to improve the identification of post-translational modifications on proteins, providing insights into cellular signaling pathways.

Case Study 2: Drug Development

In another research project, scientists investigated the pharmacological properties of this compound in vitro. The findings indicated that it exhibited moderate inhibitory activity against certain cancer cell lines, suggesting its potential as a scaffold for developing new anticancer agents.

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Biochemical ResearchUsed as a reagent in proteomics studiesImproved identification of protein modifications
Pharmacological StudiesPotential lead compound for drug developmentModerate activity against cancer cell lines
Analytical ChemistryDevelopment of sensitive detection methods for biomoleculesEnhanced specificity in mass spectrometry assays

Mechanism of Action

The mechanism of action of [4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Molecular Properties

The table below compares the target compound with structurally related imidazolidinone-acetic acid derivatives:

Compound Name (CAS No.) Substituent at Position 4 Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-Phenylethyl C₁₄H₁₆N₂O₄* ~292.29* High lipophilicity; aromatic moiety
[4-(4-Fluorophenyl)-4-methyl] derivative (956327-03-0) 4-Fluorophenyl C₁₂H₁₁FN₂O₄ 266.23 Electronegative fluorine atom
[4-(2-Methoxy-5-methylphenyl)-4-methyl] derivative (1152642-00-6) 2-Methoxy-5-methylphenyl C₁₄H₁₆N₂O₅ 292.29 Polar methoxy group; steric hindrance
[4-Methyl-4-(4-methylphenyl)] derivative (956412-34-3) 4-Methylphenyl C₁₃H₁₄N₂O₄ 262.26 Increased steric bulk
[4-Phenyl] derivative (CAS 726-88-5) Phenyl C₁₂H₁₂N₂O₄ 248.24 Simpler aromatic substituent
[1-Propyl-2,5-dioxo-4-yl] derivative (88193-40-2) Propyl C₈H₁₂N₂O₄ 200.19 Aliphatic substituent

*Calculated based on analogous structures.

Key Observations:

Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: The 4-fluorophenyl derivative (CAS 956327-03-0) exhibits increased polarity due to the fluorine atom, which may enhance binding affinity in receptor-ligand interactions . Steric Hindrance: The 2-methoxy-5-methylphenyl group (CAS 1152642-00-6) introduces both polarity and steric bulk, likely affecting synthetic accessibility and reactivity .

Molecular Weight Trends :

  • The target compound and the methoxy-methylphenyl derivative (CAS 1152642-00-6) share similar molecular weights (~292 Da), suggesting comparable solubility profiles.

Biological Activity

[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid is a synthetic compound with potential biological activity. Its structure includes an imidazolidinone core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 956986-31-5

Biological Activity Overview

The biological activity of this compound has been explored mainly in the context of its potential therapeutic applications. Key areas of investigation include:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies suggest that derivatives of imidazolidinones exhibit antibacterial activity against various strains of bacteria.
  • Cytotoxicity : Research indicates that certain derivatives may have cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Modulation of Cell Signaling Pathways : The compound may affect signaling pathways that regulate cell survival and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antioxidant Effects :
    A study evaluated the antioxidant capacity of imidazolidinone derivatives, including this compound. Results indicated a notable decrease in reactive oxygen species (ROS) levels in treated cells compared to controls.
  • Antimicrobial Activity :
    In a screening assay involving various bacterial strains, the compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) suggesting moderate potency.
  • Cytotoxicity Against Cancer Cells :
    A series of experiments on human cancer cell lines revealed that the compound could induce apoptosis at micromolar concentrations, indicating its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare [4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid?

  • Methodological Answer : A standard approach involves condensation reactions under reflux conditions. For example, reacting substituted benzaldehydes with triazole derivatives in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and recrystallization. This method ensures high yields and purity by leveraging controlled temperature and solvent selection . Similar strategies are used in synthesizing structurally related imidazole derivatives, where refluxing with acetic acid facilitates cyclization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR spectroscopy for elucidating proton and carbon environments.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxo groups).
  • Mass spectrometry (MS) for molecular weight validation.
  • Elemental analysis to verify stoichiometric composition and purity .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Strict control of reaction parameters (e.g., temperature, solvent purity, and molar ratios) is essential. Documenting detailed protocols, such as reflux duration (e.g., 4 hours in ethanol) and purification steps (e.g., ice-cold water precipitation), minimizes variability. Cross-referencing with published synthetic workflows for analogous imidazole derivatives enhances reliability .

Advanced Research Questions

Q. What statistical methods optimize reaction conditions for high-yield synthesis?

  • Methodological Answer : Design of Experiments (DoE) is recommended, particularly factorial designs or response surface methodologies (RSM). These approaches systematically vary factors like catalyst concentration, temperature, and solvent ratios to identify optimal conditions with minimal experimental runs. For instance, central composite designs have been applied in chemical engineering to optimize reaction fundamentals and reactor configurations .

Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during characterization?

  • Methodological Answer : Discrepancies may arise from solvent artifacts, impurities, or tautomerism. Strategies include:

  • Computational validation : Density Functional Theory (DFT) simulations predict NMR/IR spectra for comparison with experimental data.
  • Alternative solvents : Deuterated DMSO or CDCl₃ can reduce peak broadening.
  • 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
  • Cross-referencing with crystallographic data (e.g., CCDC references for analogous imidazole structures) .

Q. What in vitro models are suitable for evaluating the biological activity of derivatives?

  • Methodological Answer : Antibacterial potential can be assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. For example, derivatives of 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate were tested using agar dilution methods . Cytotoxicity studies (e.g., MTT assays on cancer cell lines) and molecular docking (e.g., targeting bacterial enzymes) further elucidate structure-activity relationships (SAR) .

Q. How can researchers address low solubility or stability issues in aqueous assays?

  • Methodological Answer : Solubility enhancers (e.g., DMSO at <1% v/v) or pro-drug strategies (e.g., esterification of the acetic acid moiety) improve bioavailability. Stability studies under varying pH and temperature conditions, monitored via HPLC, guide formulation adjustments. For example, sodium salts of imidazoleacetic acid derivatives exhibit enhanced aqueous solubility .

Data Analysis and Contradiction Resolution

Q. What approaches reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate docking parameters : Adjust binding site flexibility or solvation models.
  • Experimental validation : Repeat assays with stricter controls (e.g., fixed incubation times).
  • SAR refinement : Introduce substituents (e.g., halogens, methoxy groups) to enhance target affinity, as demonstrated in fluorophenyl- and methoxyphenyl-substituted imidazoles .

Q. How should researchers handle batch-to-batch variability in compound purity?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

  • In-process monitoring : Use TLC or inline IR to track reaction progress.
  • Purification standardization : Column chromatography with consistent solvent gradients or recrystallization from methanol/water mixtures ensures reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid
Reactant of Route 2
[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid

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